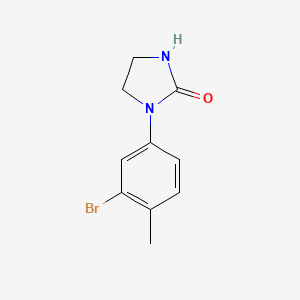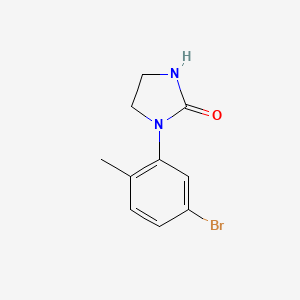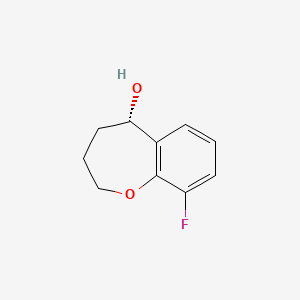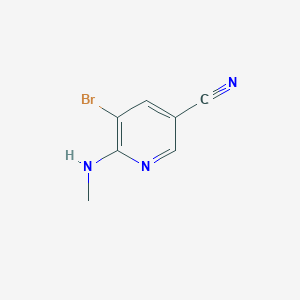
5-Bromo-6-methylamino-nicotinonitrile
Overview
Description
5-Bromo-6-methylamino-nicotinonitrile is a chemical compound with the molecular formula C7H6BrN3. It has a molecular weight of 212.05 g/mol . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrN3/c1-10-7-6(8)2-5(3-9)4-11-7/h2,4H,1H3,(H,10,11) . This indicates the presence of a bromine atom at the 5th position and a methylamino group at the 6th position on the nicotinonitrile ring.Physical And Chemical Properties Analysis
This compound is a yellow solid . and should be stored at a temperature of 0-5 degrees Celsius .Mechanism of Action
The mechanism of action of 5-Bromo-6-methylamino-nicotinonitrile involves the formation of a nitrile group, which is then attacked by a nucleophile such as a hydroxide ion. This results in the formation of an amide bond, which is then attacked by an electrophile such as a bromide ion. This results in the formation of a bromo-methyl group, which is then attacked by another nucleophile such as a methylamine. This results in the formation of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome c, trypsin, and β-galactosidase, as well as to inhibit the activity of proteins such as tubulin and actin. It has also been shown to inhibit the growth of cancer cells, to induce apoptosis in cancer cells, and to inhibit the growth of bacteria.
Advantages and Limitations for Lab Experiments
The main advantage of 5-Bromo-6-methylamino-nicotinonitrile for lab experiments is its high reactivity and its ability to form a variety of compounds. It is also relatively easy to synthesize, and its reactivity makes it useful for a variety of chemical reactions. However, the reactivity of this compound can also be a disadvantage, as it can lead to the formation of unwanted byproducts. In addition, the use of this compound in lab experiments can be limited by the availability of the necessary reagents and solvents.
Future Directions
Future research on 5-Bromo-6-methylamino-nicotinonitrile could focus on its use in the synthesis of more complex compounds, such as peptides and nucleic acids. It could also be used in the synthesis of more advanced nanomaterials, such as nanowires and nanotubes. In addition, further research could be conducted on the biochemical and physiological effects of this compound, such as its effects on cancer cells and its potential as an antibacterial agent. Finally, research could be conducted on the development of new methods for the synthesis of this compound, such as the use of enzymatic catalysis or the use of renewable energy sources.
Scientific Research Applications
5-Bromo-6-methylamino-nicotinonitrile has been used in a variety of scientific research applications, including drug development, nanotechnology, and biochemistry. It has been used in the synthesis of various compounds, such as the anti-cancer drug 5-fluorouracil, the anti-inflammatory drug naproxen, and the antifungal drug fluconazole. It has also been used in the synthesis of nanomaterials, such as carbon nanotubes, graphene, and quantum dots. In biochemistry, this compound has been used in the synthesis of various proteins and enzymes, such as cytochrome c, trypsin, and β-galactosidase.
Safety and Hazards
The safety data sheet for a similar compound, Methyl 6-amino-5-bromonicotinate, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s reasonable to assume that 5-Bromo-6-methylamino-nicotinonitrile may have similar hazards, but specific safety data for this compound was not found in the search results.
properties
IUPAC Name |
5-bromo-6-(methylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-10-7-6(8)2-5(3-9)4-11-7/h2,4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIYLNIKMYIRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



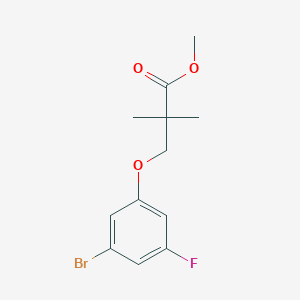
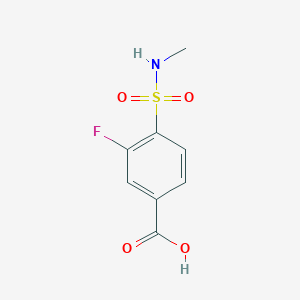
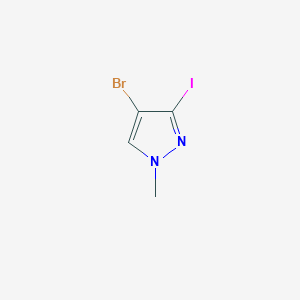
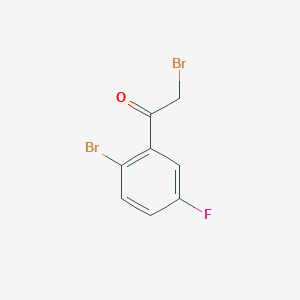


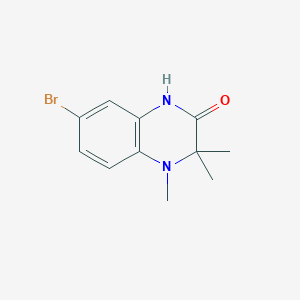
amine](/img/structure/B1450420.png)

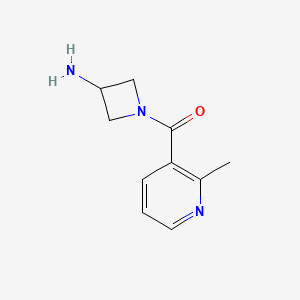
![N2-[2-(4-fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1450424.png)
